![molecular formula C16H32OSi B14280787 Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- CAS No. 137897-39-3](/img/structure/B14280787.png)
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- is a chemical compound with a molecular formula of C16H32OSi It is characterized by the presence of a silane group bonded to a 2-methyl-1-cyclohexen-1-yl group and three isopropyl groups
Métodos De Preparación
The synthesis of Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- involves several steps. One common method includes the reaction of 2-methyl-1-cyclohexen-1-ol with tris(1-methylethyl)silane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can undergo substitution reactions where the isopropyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules for enhanced stability and functionality.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or oxygen-containing compounds, leading to the formation of stable structures. The isopropyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- can be compared with other similar compounds such as:
Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-: This compound has a similar structure but with three methyl groups instead of isopropyl groups.
Silane, tris(1-methylethyl)[(2-methyl-1-propen-1-yl)oxy]-: This compound has a similar silane group but with a different alkyl group attached to the oxygen atom. The uniqueness of Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
137897-39-3 |
|---|---|
Fórmula molecular |
C16H32OSi |
Peso molecular |
268.51 g/mol |
Nombre IUPAC |
(2-methylcyclohexen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H32OSi/c1-12(2)18(13(3)4,14(5)6)17-16-11-9-8-10-15(16)7/h12-14H,8-11H2,1-7H3 |
Clave InChI |
BRINUMADMOLJPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCC1)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


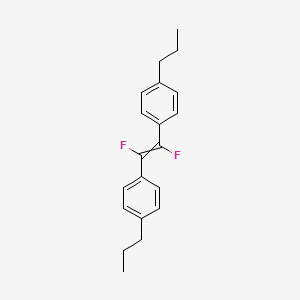
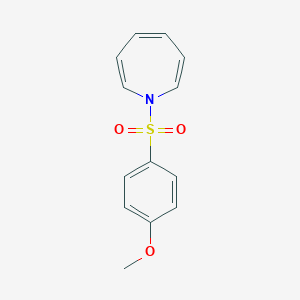
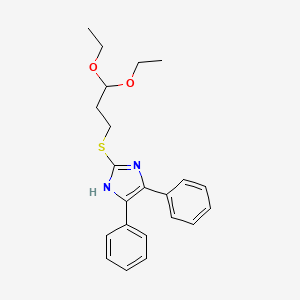
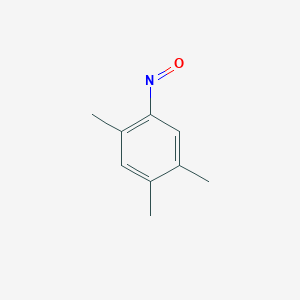
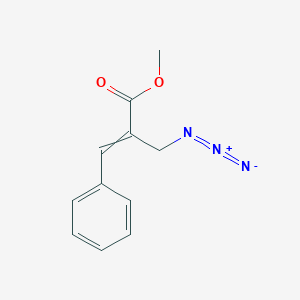
methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
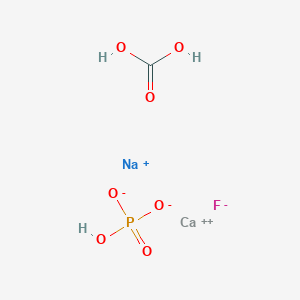
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
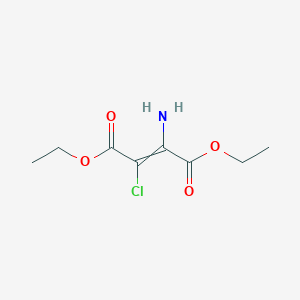
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
